molecular formula C19H21ClN2O2S B4909744 N-(benzenesulfonyl)-4-chloro-N'-cyclohexylbenzenecarboximidamide

N-(benzenesulfonyl)-4-chloro-N'-cyclohexylbenzenecarboximidamide

Cat. No.: B4909744
M. Wt: 376.9 g/mol
InChI Key: MCJHTOHYXVYODH-UHFFFAOYSA-N
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Description

N-(benzenesulfonyl)-4-chloro-N’-cyclohexylbenzenecarboximidamide is a complex organic compound that features a benzenesulfonyl group, a chloro-substituted benzene ring, and a cyclohexyl group attached to a benzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzenesulfonyl)-4-chloro-N’-cyclohexylbenzenecarboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzenesulfonyl chloride with 4-chloroaniline to form N-(benzenesulfonyl)-4-chloroaniline. This intermediate is then reacted with cyclohexyl isocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(benzenesulfonyl)-4-chloro-N’-cyclohexylbenzenecarboximidamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfonamide derivatives.

    Hydrolysis: The imidamide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amides and amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfonamide derivatives.

    Hydrolysis: Amides and amines.

Scientific Research Applications

N-(benzenesulfonyl)-4-chloro-N’-cyclohexylbenzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(benzenesulfonyl)-4-chloro-N’-cyclohexylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. Additionally, the chloro and cyclohexyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzenesulfonyl)-4-chloro-N’-cyclohexylbenzenecarboximidamide is unique due to the presence of the chloro and cyclohexyl groups, which enhance its chemical reactivity and biological activity

Properties

IUPAC Name

N-(benzenesulfonyl)-4-chloro-N'-cyclohexylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2S/c20-16-13-11-15(12-14-16)19(21-17-7-3-1-4-8-17)22-25(23,24)18-9-5-2-6-10-18/h2,5-6,9-14,17H,1,3-4,7-8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJHTOHYXVYODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=C(C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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